1-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with an indole core, making it a subject of interest for various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,3-dimethyl-1-propylindoline with propan-2-one under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimized reaction conditions and purification techniques to ensure large-scale synthesis with high efficiency.
Chemical Reactions Analysis
1-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring, allowing the introduction of various functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions involving indole derivatives.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
1-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid involved in protein synthesis. The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
874281-98-8 |
---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
1-(3,3-dimethyl-1-propylindol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C16H21NO/c1-5-10-17-14-9-7-6-8-13(14)16(3,4)15(17)11-12(2)18/h6-9,11H,5,10H2,1-4H3 |
InChI Key |
XGJXUPGFHWXHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=CC(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.